molecular formula C9H16N2O3 B13140722 tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate

tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13140722
M. Wt: 200.23 g/mol
InChI Key: LGJOZGNUZGAVRZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate (CAS 1369327-83-2) is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It features a pyrrolidine ring core substituted with an amine, a ketone, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a fundamental and widely used protecting group in non-peptide synthetic chemistry, particularly for amine functionalities . Its primary research value lies in its role as a versatile building block, or synthetic intermediate, for the construction of more complex molecules in medicinal chemistry and drug discovery research. The presence of both protected amine and reactive carbonyl groups on the pyrrolidine scaffold makes it a valuable precursor for further chemical modifications and heterocyclic synthesis. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unveil the free amine for subsequent reactions . This product is intended for research applications only and is strictly not for medicinal, commercial, or personal use.

Properties

IUPAC Name

tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJOZGNUZGAVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Construction of the pyrrolidine ring with appropriate functional groups.
  • Introduction of the amino group at the 3-position.
  • Installation of the oxo (keto) group at the 4-position.
  • Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group to form the tert-butyl ester.

The Boc group protects the nitrogen during subsequent transformations and improves compound stability.

Reported Synthetic Route and Reaction Conditions

A detailed preparation example is derived from a patent and chemical synthesis literature, indicating the following key steps:

Step Starting Material / Intermediate Reagents & Conditions Outcome / Notes
1 Pyrrolidine derivative with protected nitrogen Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base Formation of tert-butyl carbamate protecting group on pyrrolidine nitrogen
2 Introduction of amino group at C-3 Amination reaction via nucleophilic substitution or reductive amination Installation of 3-amino substituent
3 Oxidation at C-4 to install keto group Controlled oxidation using mild oxidants (e.g., PCC, Dess-Martin periodinane) Formation of 4-oxo function
4 Purification Chromatography or crystallization Isolation of pure this compound

This route ensures the selective functionalization of the pyrrolidine ring while maintaining stereochemical integrity.

Specific Preparation Example

From a preparation example (Preparation Example 1-114-23) sourced from chemical literature:

  • Starting with a precursor compound (approx. 2.93 g, 15.80 mmol),
  • Reaction carried out in dichloromethane solvent,
  • Stirred for 4 hours under controlled temperature,
  • Yield obtained: 62% of tert-butyl 3-amino-4-hydroxy-pyrrolidine-1-carboxylate intermediate,
  • Followed by oxidation to convert the hydroxy group to the oxo group at C-4.

This method highlights the importance of solvent choice, reaction time, and temperature to optimize yield and purity.

Alternative Routes and Related Compounds

While direct preparation methods for this compound are limited, related compounds such as tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate have been synthesized via catalytic hydrogenation of benzyl-protected intermediates using ammonium formate and palladium on carbon in methanol at 50 °C for 1 hour, yielding quantitative conversion. This demonstrates the utility of catalytic hydrogenation and protecting group strategies in related heterocyclic amino acid derivatives.

Analytical Data and Properties

Property Value
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Solubility Very soluble in water (62.3 mg/ml)
Log P (Consensus) -0.05 (indicating hydrophilicity)
TPSA (Topological Polar Surface Area) 75.79 Ų
Number of H-bond donors 2
Number of H-bond acceptors 4
Synthetic Accessibility Moderate (3.13 on scale)

These properties are consistent with a compound that is water-soluble and suitable for pharmaceutical intermediate applications.

Summary and Considerations

  • The preparation of this compound involves multi-step synthesis including protection of the nitrogen with a tert-butyl carbamate group, selective amination, and oxidation to install the keto group.
  • Reaction conditions such as solvent choice (dichloromethane), reaction time (4 hours), and temperature are critical for optimizing yield (reported 62% in a key step).
  • Related synthetic strategies using catalytic hydrogenation and amination in similar heterocyclic systems provide useful insights for process optimization.
  • The compound exhibits favorable solubility and physicochemical properties for use as a pharmaceutical intermediate.
  • Industrial scale-up methods focus on high purity and yield, with options for recycling unreacted enantiomers to improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, especially at the amino group.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various alkylating agents under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate typically involves several chemical reactions that allow for the introduction of functional groups necessary for its biological activity. The compound can be synthesized through a multi-step process involving the condensation of pyrrolidine derivatives with carboxylic acids or their derivatives.

Key Synthesis Steps:

  • Formation of Pyrrolidine Ring: The initial step often involves the formation of a pyrrolidine ring through cyclization reactions.
  • Introduction of Functional Groups: Subsequent reactions introduce the tert-butyl group and amino functionalities, which are crucial for the compound's biological properties.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

This compound exhibits a range of biological activities due to its structural features. It has been studied for its potential as an enzyme inhibitor and its role in modulating various biological pathways.

Mechanism of Action:
The compound is believed to interact with specific molecular targets, including enzymes and receptors, influencing cellular signaling pathways. This interaction can lead to significant changes in processes such as neurotransmission and cell proliferation, making it a candidate for therapeutic applications.

Medicinal Chemistry

The compound serves as a building block in the synthesis of more complex molecules that may have therapeutic effects. Its derivatives are being explored for potential use in treating various diseases, including cancer and neurological disorders.

Drug Development

Research has shown that this compound can act as an inhibitor for certain enzymes involved in disease pathways. For instance, studies indicate its effectiveness against protein tyrosine kinases, which are often implicated in cancer progression .

Case Studies

Several case studies highlight the efficacy of this compound in drug discovery:

  • Anticancer Research:
    • In vitro studies demonstrated that this compound enhances apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent.
    • Modifications to its structure have been explored to improve efficacy against cancer cells .
  • Enzyme Targeting:
    • Investigations into its inhibitory effects on enzymes such as arginase have revealed promising results, indicating that it could serve as a lead compound for developing new inhibitors .
  • Neuroprotective Effects:
    • Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress, positioning them as candidates for treating neurodegenerative diseases .

Comparative Data Table

Application AreaDescriptionExample Findings
Medicinal ChemistryBuilding block for complex drug synthesisUsed in synthesizing potential anticancer agents
Drug DevelopmentEnzyme inhibitor with therapeutic potentialEffective against protein tyrosine kinases
Neuroprotective EffectsProtects neuronal cells from oxidative damagePotential treatment for neurodegenerative disorders
Anticancer ResearchInduces apoptosis in cancer cell linesEnhances cancer cell death through targeted mechanisms

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The pyrrolidine ring structure allows for diverse interactions with biological macromolecules, contributing to its biological activity .

Comparison with Similar Compounds

Key Observations :

  • The amino group in the target compound enhances nucleophilicity, enabling participation in condensation or cross-coupling reactions, whereas the bromo substituent (in the bromo-analog) facilitates Suzuki-Miyaura or nucleophilic substitution reactions .

Physicochemical Properties

Boiling Point and Density

  • tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate : Predicted boiling point = 316.3 ± 42.0 °C; density = 1.485 ± 0.06 g/cm³ .
  • tert-Butyl 3-acetyl-4-oxopyrrolidine-1-carboxylate : Lower boiling point (estimated <300 °C) due to reduced molecular weight and polarizability compared to the bromo-analog .

Acidity (pKa)

  • The bromo-analog exhibits a predicted pKa of -3.81 ± 0.40, indicating strong electrophilicity at the carbonyl group, whereas the amino-substituted compound likely has a higher pKa (≈8–10) due to the basic amino group .

Biological Activity

Tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring, this compound exhibits significant interactions with various biological macromolecules, making it a candidate for drug development and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO3C_{11}H_{19}NO_3, with a molecular weight of approximately 213.273 g/mol. The compound features a carbonyl group at the 4-position and a carboxylate group at the 1-position of the pyrrolidine ring, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme-substrate dynamics and influence various biochemical pathways.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesUniqueness
Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylateContains an amino group; different stereochemistryUnique due to specific stereochemical arrangement
Tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylateContains fluorine; altered reactivityFluorine significantly affects chemical properties
Tert-butyl 3-acetylpiperidine-1-carboxylateAcetyl group instead of methylDifferent functional group leading to varied reactivity
Tert-butyl 3-methyl-4-hydroxypiperidine-1-carboxylateHydroxyl group presentHydroxyl alters solubility and reactivity

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can bind to specific enzymes, altering their activity and leading to various physiological effects.
  • Ligand Interaction : Its ability to act as a ligand in biochemical assays makes it valuable for studying receptor mechanisms and drug design.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Case Studies

A study focused on the interaction of this compound with matrix metalloproteinases (MMPs) revealed that it could effectively inhibit MMP activity, which is crucial in cancer metastasis. The compound demonstrated IC₅₀ values comparable to established inhibitors, suggesting its potential as a therapeutic agent.

Applications in Research

This compound serves multiple roles in scientific research:

  • Asymmetric Synthesis : It is used as a chiral auxiliary in the synthesis of complex organic molecules.
  • Biochemical Assays : The compound aids in studying enzyme mechanisms and receptor-ligand interactions.

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